molecular formula C7H14O2 B144170 2-Allyl-2-methyl-1,3-propanediol CAS No. 25462-37-7

2-Allyl-2-methyl-1,3-propanediol

Cat. No.: B144170
CAS No.: 25462-37-7
M. Wt: 130.18 g/mol
InChI Key: JJXSMZLINUIUFX-UHFFFAOYSA-N
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Description

2-Allyl-2-methyl-1,3-propanediol is an organic compound with the molecular formula C7H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Allyl-2-methyl-1,3-propanediol can be synthesized through several methods. One common route involves the hydroformylation of allyl alcohol to produce 4-hydroxybutanal and 3-hydroxy-2-methylpropanal, followed by hydrogenation to yield the desired diol . Another method includes the synthesis from 2-allyl-2-methylmalonic acid diethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as hydroformylation, hydrogenation, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-2-methyl-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Allyl-2-methyl-1,3-propanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Allyl-2-methyl-1,3-propanediol involves its reactivity with various molecular targets. For example, in oxidation reactions, it undergoes a series of steps where oxygen reacts with the compound to form intermediates like 3-hydroxy-2-methylpropanal, which then dehydrates to methacrolein and finally oxidizes to methacrylic acid . These reactions are facilitated by catalysts that enhance the reaction rate and selectivity.

Properties

IUPAC Name

2-methyl-2-prop-2-enylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-4-7(2,5-8)6-9/h3,8-9H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXSMZLINUIUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180138
Record name 1,3-Propanediol, 2-allyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25462-37-7
Record name 1,3-Propanediol, 2-allyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-allyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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